molecular formula C13H17NO3S2 B068227 Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate CAS No. 172516-37-9

Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Cat. No. B068227
CAS RN: 172516-37-9
M. Wt: 299.4 g/mol
InChI Key: ZCFWTKKNQLHEQX-NTEUORMPSA-N
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Description

Synthesis Analysis

The synthesis of related benzothiophene derivatives involves multistep reactions that include the formation of hydrazone derivatives, heterocyclization reactions, and interactions with various reagents to synthesize fused heterocyclic systems (Wardaman, 2000). A significant method involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with different reagents to produce novel azo-Schiff bases and other derivatives, showcasing the versatility of the core structure in synthetic chemistry (Menati et al., 2020).

Molecular Structure Analysis

The crystal structure of synthesized compounds, such as new azo-Schiff bases derived from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, reveals important features like planar geometry with slight deviations and the presence of intermolecular hydrogen bonding. These structural insights are crucial for understanding the reactivity and potential applications of these compounds (Menati et al., 2020).

Chemical Reactions and Properties

Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate undergoes various chemical reactions leading to the synthesis of heterocyclic compounds. These reactions include cyclocondensation with o-substituted aromatic amines, leading to the formation of 3-hetaryl-4,5,6,7-tetrahydrobenzo[b]thiophenes, demonstrating the compound's utility in heterocyclic synthesis (Sabnis & Rangnekar, 1992).

Physical Properties Analysis

The physical properties of related benzothiophene derivatives, including crystalline structure and molecular geometry, have been characterized using techniques such as X-ray diffraction. These properties are essential for determining the compound's suitability for further chemical modifications and applications in various fields (Menati et al., 2020).

Chemical Properties Analysis

The chemical properties of ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate derivatives involve their reactivity towards a range of reagents and conditions. This reactivity allows for the synthesis of a wide array of heterocyclic compounds with potential pharmaceutical applications, illustrating the compound's significance in medicinal chemistry (Mohareb et al., 2000).

Scientific Research Applications

  • Antimicrobial and Antioxidant Studies :

    • Compounds including ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates were synthesized and evaluated for their antimicrobial and antioxidant activities. Some compounds showed excellent antibacterial and antifungal properties, while others manifested profound antioxidant potential (Raghavendra et al., 2016).
  • Heterocyclic Synthesis :

    • Ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was used in reactions to synthesize various heterocyclic systems, indicating its utility in creating complex chemical structures with potential pharmaceutical uses (Wardaman, 2000).
  • Intramolecular Cyclization Studies :

    • Research involved synthesizing and studying the intramolecular cyclization of compounds derived from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. This work contributes to the understanding of chemical behaviors and potential applications in creating more complex molecules (Shipilovskikh et al., 2009).
  • Anticancer Activity :

    • Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was used as a building block for synthesizing new heterocycles with potent anticancer activity against colon HCT-116 human cancer cell line. This research highlights the compound's potential in medicinal chemistry (Abdel-Motaal et al., 2020).
  • Antimicrobial Evaluation :

    • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was a building block in synthesizing heterocyclic systems with antimicrobial activity. The synthesized compounds were tested and some showed notable antimicrobial effects (Hemdan & Abd El-Mawgoude, 2015).

properties

IUPAC Name

ethyl (4E)-4-methoxyimino-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S2/c1-4-17-12(15)11-8-6-5-7-9(14-16-2)10(8)13(18-3)19-11/h4-7H2,1-3H3/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFWTKKNQLHEQX-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCC(=NOC)C2=C(S1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C2CCC/C(=N\OC)/C2=C(S1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (4E)-4-methoxyimino-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophene-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
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Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
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Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
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Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Reactant of Route 5
Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

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